molecular formula C21H16ClN3O2 B3071635 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011400-09-1

1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071635
CAS No.: 1011400-09-1
M. Wt: 377.8 g/mol
InChI Key: IBAJNSURVSGOMV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative with the molecular formula C21H16ClN3O2 and a molecular weight of 377.83 g/mol (CAS: 1011400-09-1) . The compound features a 4-chlorobenzyl group at position 1, a methyl group at position 3, and a phenyl ring at position 6 (Figure 1).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-5-3-2-4-6-15)23-20(19)25(24-13)12-14-7-9-16(22)10-8-14/h2-11H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAJNSURVSGOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could interact with various biological targets, contributing to its potential therapeutic effects.

Result of Action

It’s known that indole derivatives can exhibit a range of biological activities, suggesting that the compound could potentially have diverse effects at the molecular and cellular level.

Biological Activity

Overview

1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its molecular formula is C21H16ClN3O2, with a molecular weight of approximately 377.82 g/mol. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The structural features of this compound include:

  • A pyrazole ring fused with a pyridine structure.
  • A carboxylic acid functional group at the 4-position.
  • A 4-chlorobenzyl substituent at the 1-position and a phenyl group at the 6-position.

Anti-Cancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anti-cancer activity. Specifically, this compound has shown inhibitory effects against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation .

Anti-Inflammatory Effects

The compound has also demonstrated potential as an anti-inflammatory agent. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The exact mechanisms remain under investigation but are thought to involve modulation of oxidative stress and inflammatory pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, IC50 values were determined for several derivatives with similar structures, revealing promising results in inhibiting cell growth .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has been performed to understand how modifications to the molecular structure influence biological activity. The presence of specific substituents such as the chlorobenzyl group significantly enhances the compound's efficacy against targeted biological pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridineLacks chlorobenzyl groupSimpler structure
1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridineDifferent halogen positionAltered biological activity
6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineContains trifluoromethyl groupPotentially higher lipophilicity

This table highlights variations in substituents that can significantly influence biological activity and chemical properties, emphasizing the uniqueness of this compound within its class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives that share the pyrazolo[3,4-b]pyridine core but differ in substituents at positions 1, 3, or 6. Structural variations impact physicochemical properties such as molecular weight, lipophilicity, and steric bulk, which are critical for drug design or material science applications.

Structural and Molecular Data

Compound Name Position 1 Position 3 Position 6 Molecular Formula Molecular Weight CAS Number Reference
1-(4-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Target) 4-Chlorobenzyl Methyl Phenyl C21H16ClN3O2 377.83 1011400-09-1
1-(2-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Chlorobenzyl Methyl Phenyl C21H17ClN3O3 359.39 1011397-71-9
1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl Methyl Phenyl C20H14FN3O2 347.35 1011399-41-9
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Chlorobenzyl Methyl Cyclopropyl C18H16ClN3O2 341.80 937598-76-0
6-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Chlorobenzyl - 1,3-Benzodioxol-5-yl C21H14ClN3O4 407.80 863668-00-2
1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Ethyl Methyl 4-Methylphenyl C17H17N3O2 311.34 937598-67-9
1-(4-Methoxybenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Methoxybenzyl Methyl Furan-2-yl C20H17N3O4 363.37 -

Key Observations

Position 1 Substitutions: The 4-chlorobenzyl group in the target compound (Cl at para position) may confer higher lipophilicity compared to 2-chlorobenzyl (Cl at ortho, ) or 4-fluorophenyl (electronegative F, ). The para-substituted benzyl group also reduces steric hindrance compared to ortho-substituted analogs.

Position 6 Substitutions :

  • Replacing phenyl with cyclopropyl () reduces aromaticity and molecular weight, possibly altering π-π stacking interactions.
  • 1,3-Benzodioxol-5-yl () adds a bicyclic electron-rich moiety, which could enhance binding to aromatic receptors.
  • 4-Methylphenyl () increases steric bulk but maintains aromaticity, while furan-2-yl () introduces a heterocyclic ring with distinct electronic properties.

Position 3 Substitutions :

  • All listed compounds retain a methyl group at position 3, suggesting this substituent is conserved for structural stability or synthetic feasibility.

Physicochemical Properties :

  • Molecular weights range from 311.34 g/mol (ethyl and 4-methylphenyl substituents, ) to 407.80 g/mol (benzodioxol group, ).
  • The carboxylic acid group at position 4 is consistent across all compounds, enabling hydrogen bonding and salt formation .

Research Findings and Implications

  • Hydrogen Bonding : The carboxylic acid group at position 4 facilitates hydrogen bonding, which may influence crystallization behavior or target binding in biological systems .
  • Electron Effects : Chlorine (electron-withdrawing) at position 1 in the target compound versus fluorine (stronger electronegativity) in the 4-fluorophenyl analog () could modulate electronic density across the pyrazolo-pyridine core.
  • Steric Considerations : Bulky substituents like 1,3-benzodioxol-5-yl () may hinder molecular packing, whereas smaller groups like cyclopropyl () improve conformational flexibility.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at 3-position, chlorobenzyl protons). Aromatic protons in the pyridine and phenyl rings appear as distinct multiplet clusters .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% for bioactive derivatives) .

How do functional groups (e.g., 4-chlorobenzyl, carboxylic acid) influence reactivity and bioactivity?

Q. Basic

  • 4-Chlorobenzyl : Enhances lipophilicity, improving membrane permeability. The chlorine atom participates in halogen bonding with target proteins .
  • Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) and hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets) .
  • Methyl Group (C3) : Steric hindrance reduces off-target interactions, as seen in kinase inhibitor SAR studies .

What advanced computational methods predict thermodynamic stability and electronic properties?

Q. Advanced

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps and polarizability. CAM-B3LYP with solvent corrections (e.g., PCM for methanol) predicts solvatochromic shifts .
  • NBO Analysis : Identifies hyperconjugative interactions (e.g., LP(O)→σ*(N-H)) stabilizing the carboxylate group .
  • MD Simulations : Assess conformational flexibility in aqueous environments, critical for bioavailability .

How can X-ray crystallography resolve ambiguities in molecular conformation?

Q. Advanced

  • Data Collection : High-resolution (<1.0 Å) data using synchrotron radiation clarifies bond angles and torsion angles (e.g., dihedral angle between pyridine and benzyl groups) .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen-bonding networks (e.g., O–H···N interactions in crystal packing) .
  • Validation : R-factor (<5%) and electron density maps (e.g., omit maps) confirm absence of disorder in the chlorobenzyl moiety .

How to design SAR studies for antibacterial activity?

Q. Advanced

  • Scaffold Modifications : Replace 4-chlorobenzyl with fluorinated or nitro-substituted analogs to probe electronic effects .
  • Biological Assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Time-kill assays differentiate bactericidal vs. bacteriostatic effects .
  • Enzymatic Targets : Screen against bacterial dihydrofolate reductase (DHFR) or DNA gyrase using fluorescence polarization .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Control Experiments : Validate assay conditions (e.g., pH, serum protein binding) using reference inhibitors (e.g., ciprofloxacin for antibacterial studies) .
  • Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylic acid derivatives) that may confound results .
  • Structural Analogues : Compare IC₅₀ values of methyl vs. ethyl esters to assess prodrug activation .

What purification techniques maximize yield while retaining stability?

Q. Basic

  • Recrystallization : Ethanol/ethyl acetate mixtures (1:3 v/v) remove unreacted aldehydes .
  • Column Chromatography : Silica gel with gradient elution (hexane → 10% MeOH/CH₂Cl₂) separates regioisomers .
  • Acid-Base Extraction : Adjust pH to 6.5 for selective precipitation of the carboxylic acid form .

How do hydrogen-bonding patterns in crystals correlate with solubility?

Q. Advanced

  • Graph Set Analysis : Etter’s rules classify motifs (e.g., R₂²(8) dimers via O–H···O bonds), which reduce solubility in polar solvents .
  • Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–H···Cl vs. π-π stacking) influencing dissolution rates .
  • Co-Crystallization : Add succinic acid to disrupt tight packing, enhancing aqueous solubility .

What strategies mitigate side reactions during halogenation or cyclization steps?

Q. Advanced

  • Protecting Groups : Use tert-butyl esters to prevent decarboxylation during Pd-catalyzed couplings .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. BrettPhos for Suzuki-Miyaura reactions to minimize homocoupling .
  • In Situ Monitoring : ReactIR tracks intermediates (e.g., enol formation during cyclization) to optimize reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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